Cas no 1501561-23-4 (3-(furan-2-yl)methylpiperidin-3-ol)
3-(furan-2-yl)methylpiperidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(furan-2-yl)methylpiperidin-3-ol
- AKOS021493367
- 3-[(furan-2-yl)methyl]piperidin-3-ol
- EN300-1850788
- 1501561-23-4
-
- Inchi: 1S/C10H15NO2/c12-10(4-2-5-11-8-10)7-9-3-1-6-13-9/h1,3,6,11-12H,2,4-5,7-8H2
- InChI Key: IOVMYHYIWIOADY-UHFFFAOYSA-N
- SMILES: OC1(CC2=CC=CO2)CNCCC1
Computed Properties
- Exact Mass: 181.110278721g/mol
- Monoisotopic Mass: 181.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 45.4Ų
3-(furan-2-yl)methylpiperidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850788-0.05g |
3-[(furan-2-yl)methyl]piperidin-3-ol |
1501561-23-4 | 0.05g |
$1080.0 | 2023-09-19 | ||
| Enamine | EN300-1850788-0.1g |
3-[(furan-2-yl)methyl]piperidin-3-ol |
1501561-23-4 | 0.1g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1850788-0.25g |
3-[(furan-2-yl)methyl]piperidin-3-ol |
1501561-23-4 | 0.25g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1850788-0.5g |
3-[(furan-2-yl)methyl]piperidin-3-ol |
1501561-23-4 | 0.5g |
$1234.0 | 2023-09-19 | ||
| Enamine | EN300-1850788-1.0g |
3-[(furan-2-yl)methyl]piperidin-3-ol |
1501561-23-4 | 1g |
$1286.0 | 2023-05-26 | ||
| Enamine | EN300-1850788-2.5g |
3-[(furan-2-yl)methyl]piperidin-3-ol |
1501561-23-4 | 2.5g |
$2520.0 | 2023-09-19 | ||
| Enamine | EN300-1850788-5.0g |
3-[(furan-2-yl)methyl]piperidin-3-ol |
1501561-23-4 | 5g |
$3728.0 | 2023-05-26 | ||
| Enamine | EN300-1850788-10.0g |
3-[(furan-2-yl)methyl]piperidin-3-ol |
1501561-23-4 | 10g |
$5528.0 | 2023-05-26 | ||
| Enamine | EN300-1850788-1g |
3-[(furan-2-yl)methyl]piperidin-3-ol |
1501561-23-4 | 1g |
$1286.0 | 2023-09-19 | ||
| Enamine | EN300-1850788-5g |
3-[(furan-2-yl)methyl]piperidin-3-ol |
1501561-23-4 | 5g |
$3728.0 | 2023-09-19 |
3-(furan-2-yl)methylpiperidin-3-ol Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 3-(furan-2-yl)methylpiperidin-3-ol
Comprehensive Overview of 3-(furan-2-yl)methylpiperidin-3-ol (CAS No. 1501561-23-4): Properties, Applications, and Research Insights
3-(furan-2-yl)methylpiperidin-3-ol (CAS No. 1501561-23-4) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and chemical research. This heterocyclic molecule combines a furan ring with a piperidine scaffold, offering versatile reactivity and potential applications in drug discovery. The presence of both hydroxyl and methylfuran functional groups makes it a valuable intermediate for synthesizing bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
Recent studies highlight the growing interest in furan-containing compounds due to their bioactivity and structural diversity. Researchers are exploring 3-(furan-2-yl)methylpiperidin-3-ol as a precursor for neuroprotective agents, leveraging its ability to modulate neurotransmitter systems. Its piperidine-3-ol moiety is particularly relevant in designing GABA receptor modulators, a hot topic in neurological disorder research. The compound’s logP and hydrogen-bonding capacity also align with current trends in blood-brain barrier permeability optimization.
From a synthetic chemistry perspective, CAS 1501561-23-4 exemplifies the convergence of green chemistry principles and heterocyclic synthesis. Modern protocols emphasize catalyst-free reactions or biocatalytic methods to construct its furan-piperidine hybrid structure, addressing the demand for sustainable pharmaceutical intermediates. These approaches resonate with the industry’s shift toward environmentally benign processes, a frequent search query among medicinal chemists and process engineers.
The compound’s spectral data (NMR, IR, and MS) has been extensively documented, facilitating its identification in high-throughput screening workflows. Its crystal structure analysis reveals intramolecular hydrogen bonding, which influences its conformational stability—a critical factor in structure-activity relationship (SAR) studies. These characteristics make it a subject of interest in computational chemistry forums, where users frequently discuss molecular docking and quantitative structure-property relationship (QSPR) modeling.
In material science, derivatives of 3-(furan-2-yl)methylpiperidin-3-ol show promise in polymeric coatings and ligand design for metal-organic frameworks (MOFs). The furan oxygen atom’s coordination capability aligns with searches for chelating agents in catalysis applications. Additionally, its potential in biodegradable materials taps into the rising trend of eco-friendly additives, a popular topic in sustainable manufacturing discussions.
Quality control of CAS 1501561-23-4 involves rigorous HPLC purity testing and residual solvent analysis, reflecting industry standards for pharmaceutical intermediates. Regulatory databases like REACH and FDA submissions increasingly reference such compounds, driving searches for compliance documentation. The compound’s stability under accelerated conditions is another frequently queried aspect, particularly for formulation scientists.
Future research directions for 3-(furan-2-yl)methylpiperidin-3-ol may explore its metabolite profiling or prodrug derivatization, both trending topics in ADMET studies. Its structural features also invite investigation into allosteric modulation—a key term in drug discovery circles. As AI-assisted molecular design gains traction, this compound serves as an excellent case study for generative chemistry algorithms aiming to optimize scaffold hopping strategies.
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